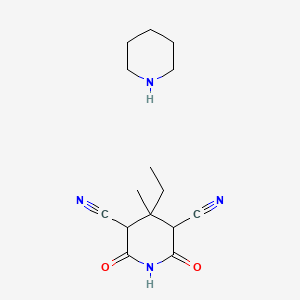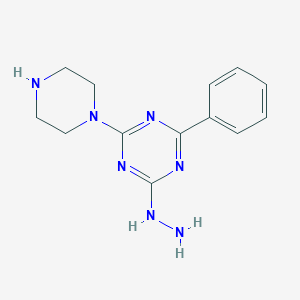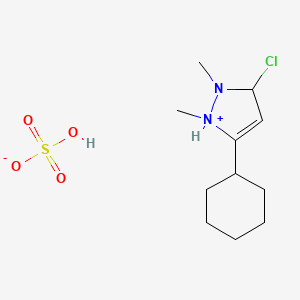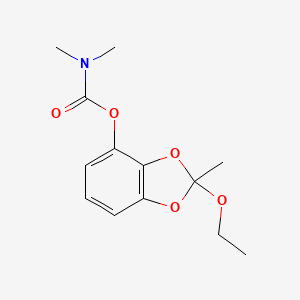![molecular formula C22H19FO3 B14590491 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane CAS No. 61338-97-4](/img/structure/B14590491.png)
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a fluorinated benzene ring with two benzyloxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane typically involves the following steps:
Formation of the Fluorinated Benzene Ring: The starting material, 3,4-dihydroxybenzene, is first protected with benzyl groups to form 3,4-bis(benzyloxy)benzene.
Fluorination: The protected benzene ring is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups or the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Diols or carboxylic acids
Reduction: Alcohols
Substitution: Substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in proteins, leading to covalent modification and inhibition of enzyme activity. The benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3,4-Bis(benzyloxy)phenyl]oxirane: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-[3,4-Dimethoxy-2-fluorophenyl]oxirane: Contains methoxy groups instead of benzyloxy groups, leading to different electronic and steric effects.
2-[3,4-Bis(benzyloxy)-2-chlorophenyl]oxirane: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior and biological activity.
Uniqueness
2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane is unique due to the presence of both benzyloxy and fluorine substituents, which confer distinct electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
61338-97-4 |
|---|---|
Molekularformel |
C22H19FO3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-[2-fluoro-3,4-bis(phenylmethoxy)phenyl]oxirane |
InChI |
InChI=1S/C22H19FO3/c23-21-18(20-15-25-20)11-12-19(24-13-16-7-3-1-4-8-16)22(21)26-14-17-9-5-2-6-10-17/h1-12,20H,13-15H2 |
InChI-Schlüssel |
RPPSQBDHVXEQBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

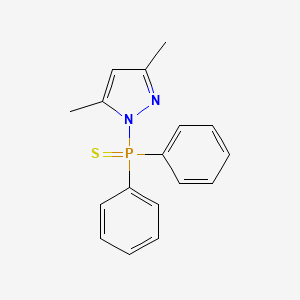
![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)
![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
